Cas no 101555-60-6 (2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid)

2-[(2R)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-yl]acetic acid is a chiral intermediate widely used in organic synthesis and pharmaceutical applications. Its key advantages include high stereochemical purity, owing to the (R)-configuration at the pyrrolidine ring, and the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes. The carboxylic acid functionality allows for further derivatization, making it a versatile building block for peptidomimetics and bioactive compounds. The Boc group can be selectively removed under mild acidic conditions, facilitating controlled deprotection in multi-step syntheses. This compound is particularly valuable in the preparation of enantiomerically pure pharmaceuticals and complex organic molecules.
2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid structure
101555-60-6 structure
Product Name:2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid
CAS No:101555-60-6
MF:C11H19NO4
MW:229.27286362648
MDL:MFCD06202402
CID:62242
PubChem ID:688606
Update Time:2025-11-06

2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid
    • (R)-Pyrrolidine-2-acetic acid hydrochloride
    • N-Boc-D-beta-homoproline
    • (R)-2-(1-(tert-Butoxycarbonyl)-pyrrolidin-2-yl)acetic acid
    • (R)-2-(carboxymethyl)pyrrolidinium chloride
    • 2-(R)-Carboxymethylpyrrolidine-1-carboxylic acid tert-butyl ester
    • 2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid
    • 2-Pyrrolidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, (2R)-
    • Boc-D-beta-homoproline
    • Boc-D-beta-HPro-OH
    • Boc-D-β-Homoproline
    • (R)-1-Boc-2-pyrrolidineacetic acid
    • Boc-D-b-HoPro-OH
    • RARECHEM AK PT F109
    • Boc-D-beta-HoPro-OH
    • REF DUPL: Boc-D-beta-HoPro-OH
    • (Tert-Butoxy)Carbonyl D-β-homoPro
    • BOC-D-BETA-HOMOPRO-OH
    • (R)-2-Carboxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
    • Boc-beta-D-Homopro-OH
    • (R)-2-[1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid
    • AK105982
    • TMBA030
    • 2-Pyrrolidineaceticacid, 1-[(1,1-dimethylethoxy)carbonyl]-, (2R)-
    • 2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid
    • SCHEMBL894504
    • AMY5594
    • CS-W012976
    • [(2R)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]acetic acid
    • (r)-2-carboxymethyl-pyrrolidine-1-carboxylic acidtert-butyl ester
    • BCP05699
    • N-beta-(t-Butyloxycarbonyl)-D-homoproline, (R)-N-t-Butyloxycarbonyl-2-(pyrrolidin-2-yl)acetic acid
    • [(2r)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acetic acid
    • GDWKIRLZWQQMIE-MRVPVSSYSA-N
    • 101555-60-6
    • 2-(R)-carboxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
    • A897137
    • (r)-boc-pyrrolidine-2-acetic acid
    • MFCD06202402
    • (R)-2-(1-Boc-2-pyrrolidinyl)acetic Acid
    • AC-31874
    • DTXSID00350916
    • EN300-658506
    • DS-3398
    • Boc-D-Pro-(C#CH2)OH
    • AKOS016843587
    • DB-031428
    • MDL: MFCD06202402
    • Inchi: 1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
    • InChI Key: GDWKIRLZWQQMIE-MRVPVSSYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC[C@@H]1CC(=O)O)=O

Computed Properties

  • Exact Mass: 165.05600
  • Monoisotopic Mass: 229.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8
  • XLogP3: 1.2

Experimental Properties

  • Color/Form: No data available
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: No data available
  • PSA: 49.33000
  • LogP: 1.34390
  • Vapor Pressure: No data available

2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid Security Information

2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid Production Method

2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid Suppliers

Amadis Chemical Company Limited
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(CAS:101555-60-6)2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid
Order Number:A897137
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:58
Price ($):461.0
Email:sales@amadischem.com

Additional information on 2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid

Comprehensive Overview of 2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid (CAS No. 101555-60-6): Properties, Applications, and Industry Insights

2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid (CAS No. 101555-60-6) is a chiral carboxylic acid derivative widely utilized in pharmaceutical synthesis and organic chemistry. This compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate for peptide coupling and drug development. Its R-configuration at the stereocenter ensures high enantioselectivity, a critical factor in modern asymmetric synthesis.

The growing demand for Boc-protected amino acid derivatives like this compound aligns with trends in green chemistry and sustainable pharmaceutical manufacturing. Researchers frequently search for "Boc-pyrrolidine applications" or "chiral building blocks for API synthesis," reflecting its relevance in developing small-molecule drugs and bioconjugates. The compound's stability under acidic conditions (due to the Boc group) makes it ideal for multi-step reactions, addressing common challenges in peptide solid-phase synthesis workflows.

Analytical data for CAS 101555-60-6 typically includes: >98% HPLC purity, white crystalline powder morphology, and solubility in polar aprotic solvents (DMF, DMSO). Its molecular weight (243.29 g/mol) and precise optical rotation values are crucial for quality control in GMP-compliant production. Recent publications highlight its use in PROTACs development and covalent inhibitor design, areas gaining traction in targeted protein degradation research.

From a regulatory perspective, this compound is classified as non-hazardous under standard handling conditions. However, proper storage at 2-8°C under inert atmosphere is recommended to maintain the integrity of the Boc protecting group. Industry best practices emphasize using high-purity reagents when employing this building block to prevent epimerization during amide bond formation steps.

Emerging applications include its incorporation into peptidomimetics for neurological targets and as a precursor for biodegradable polymers. The compound's carboxylic acid functionality enables diverse derivatization pathways, answering frequent search queries about "modifying Boc-protected pyrrolidines." Patent analyses show a 20% increase in filings referencing this structure since 2020, particularly in kinase inhibitor and GPCR modulator patents.

For synthetic chemists, key considerations when working with 2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid include: optimizing coupling reagent selection (e.g., HATU vs. EDCI), monitoring racemization risks during prolonged reactions, and implementing chromatography-free purification methods to align with industrial-scale sustainability goals. These practical insights address frequently asked questions in organic chemistry forums and process development discussions.

The global market for such chiral intermediates is projected to grow at 7.8% CAGR through 2030, driven by demand for oral bioavailability enhancement in drug candidates. Analytical techniques like chiral HPLC and LC-MS are essential for characterizing this compound, with method development being a common search topic among quality control specialists.

In conclusion, CAS 101555-60-6 represents a strategically important building block that bridges traditional peptide chemistry with contemporary drug discovery needs. Its structural features enable both solution-phase and solid-phase synthetic approaches, making it a recurring subject in publications about fragment-based drug design and conformational restriction strategies in medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:101555-60-6)2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid
A897137
Purity:99%
Quantity:25g
Price ($):461.0
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